molecular formula C7H5ClN2O3 B176619 2-Chloro-3-nitrobenzamide CAS No. 117054-76-9

2-Chloro-3-nitrobenzamide

Cat. No.: B176619
CAS No.: 117054-76-9
M. Wt: 200.58 g/mol
InChI Key: YKTHIYUTPYYKGA-UHFFFAOYSA-N
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Description

2-Chloro-3-nitrobenzamide is a chemical compound with the molecular formula C7H5ClN2O3 . It has a molecular weight of 200.58 . The compound appears as a white to yellow solid .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves reactions with various reagents. For instance, one study describes the synthesis of a related compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido) benzamide, through the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . Another patent describes a process for preparing chlorantraniliprole, which involves the use of a variant of anthranilic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H5ClN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11) . This indicates that the compound contains seven carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 200.58 .

Scientific Research Applications

Synthesis and Chemical Interactions

  • Synthesis Processes : 2-Chloro-3-nitrobenzamide is involved in complex synthesis processes, like the production of chlorantraniliprole, demonstrating its utility in creating valuable chemical compounds (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
  • Molecular Properties : Studies reveal insights into the properties and structure of compounds related to this compound, such as N-chloro-N-methoxy-4-nitrobenzamide, highlighting its complex chemical behavior (Vasiliy G. Shtamburg et al., 2012).
  • Gas-Chromatographic Applications : It's used in methods for determining certain compounds in animal feed, illustrating its role in analytical chemistry (R. A. Hoodless & R. Weston, 1969).

Biological and Pharmacological Applications

  • Antimicrobial Properties : Research on Mannich bases involving 2-chloro 4-nitrobenzamide pharmacophore shows significant antimicrobial activity, indicating its potential in developing new antibacterial agents (S. Joshi, A. Manikpuri, & D. Khare, 2009).
  • Potential in Treating Trypanosomiasis : Halo-nitrobenzamide compounds, including 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide, have been evaluated for their efficacy against Trypanosoma brucei brucei, suggesting a role in treating human African trypanosomiasis (J. Hwang et al., 2010).

Other Applications

  • Crystal Engineering : this compound is used in crystal engineering, demonstrating its role in the study of molecular interactions and crystal design (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).
  • Antidiabetic Agent Research : Derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide have been synthesized and evaluated as potential antidiabetic agents, reflecting its importance in medicinal chemistry (Samridhi Thakral et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, 4-Chloro-3-nitrobenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and contact with skin, eyes, or clothing .

Properties

IUPAC Name

2-chloro-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTHIYUTPYYKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443390
Record name 2-chloro-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117054-76-9
Record name 2-chloro-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DMF (3 drops) was added to a mixture of 2-chloro-3-nitrobezoic acid (0.99 g, 4.9 mmol), oxalyl chloride (0.47 mL, 5.4 mmol) in CH2Cl2 (20 mL) at 25° C. stirring under N2. After gas formation ceased, all the solid went into solution. After 3 hours the solvent was removed under reduced pressure to leave a light yellow solid which was treated with cold NH4OH (20 mL). 2-Chloro-3-nitrobenzamide was collected as an off-white solid (1.02 g, 100%).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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